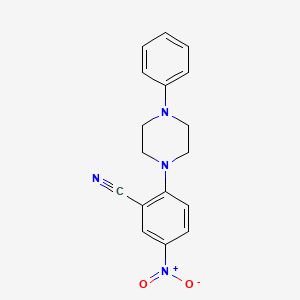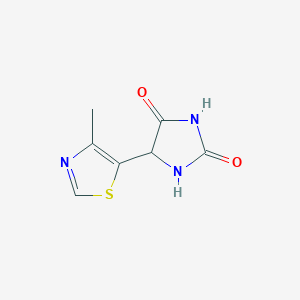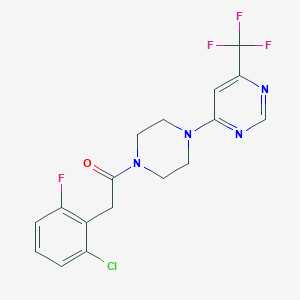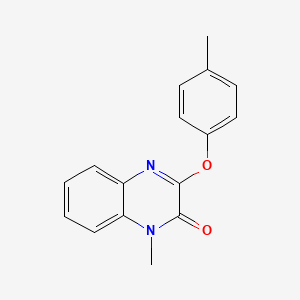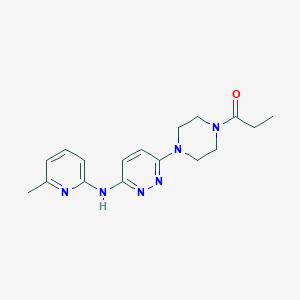
N-cyclohexyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-cyclohexyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide" is a quinoxalin-2-carboxamide derivative, a class of compounds that have been extensively studied for their pharmacological properties. Quinoxalin-2-carboxamides have been designed to meet the pharmacophoric requirements of 5-HT3 receptor antagonists, which are of interest in the treatment of various conditions including depression and gastrointestinal disorders .
Synthesis Analysis
The synthesis of quinoxalin-2-carboxamides typically involves the condensation of quinoxalin-2-carboxylic acid with various amines. This process is facilitated by the use of coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (HOBt) . The specific synthesis of "N-cyclohexyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide" is not detailed in the provided papers, but it likely follows a similar synthetic route with the appropriate amine and quinoxalin-2-carboxylic acid precursor.
Molecular Structure Analysis
While the molecular structure of "N-cyclohexyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide" is not directly discussed, related compounds have been characterized by physical and spectroscopic data . The molecular structure of quinoxalin-2-carboxamides is crucial for their interaction with the 5-HT3 receptor, as the aromatic residue is believed to engage in hydrophobic interactions with the receptor .
Chemical Reactions Analysis
The chemical reactions involving quinoxalin-2-carboxamides primarily concern their pharmacological interactions as 5-HT3 receptor antagonists. These compounds have been evaluated for their ability to antagonize the 5-HT3 receptor in longitudinal muscle-myenteric plexus preparation from guinea pig ileum . The specific chemical reactions of "N-cyclohexyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide" with biological targets would require further study.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoxalin-2-carboxamides are typically confirmed through spectroscopic data such as LC-MS, 1H, 13C NMR, IR, and mass spectra, along with elemental analysis . These properties are essential for understanding the pharmacokinetics and pharmacodynamics of the compounds. The papers provided do not offer specific data on the physical and chemical properties of "N-cyclohexyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide", but similar compounds have been well-characterized in this regard .
作用機序
Mode of Action
The compound interacts with its targets through binding to active sites or allosteric sites, leading to inhibition or modulation of the target’s activity. This interaction can result in conformational changes in the target protein, altering its function. For example, if the target is an enzyme, the compound may inhibit its catalytic activity, thereby reducing the rate of a specific biochemical reaction .
Biochemical Pathways
The affected biochemical pathways include those involved in cellular respiration, DNA replication, and protein synthesis. By modulating the activity of key enzymes or receptors, N-cyclohexyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide can disrupt normal cellular processes, leading to downstream effects such as reduced cell proliferation, induction of apoptosis, or altered metabolic states . These pathways are crucial for maintaining cellular function and viability, and their disruption can have significant therapeutic implications.
将来の方向性
特性
IUPAC Name |
N-cyclohexyl-4-quinoxalin-2-yloxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c25-20(22-15-6-2-1-3-7-15)24-12-10-16(11-13-24)26-19-14-21-17-8-4-5-9-18(17)23-19/h4-5,8-9,14-16H,1-3,6-7,10-13H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRSCWUWNONNHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-2-methoxybenzamide](/img/structure/B3019046.png)

![3-Chloro-2-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]-5-(trifluoromethyl)pyridine](/img/structure/B3019049.png)
![N-(5-methylisoxazol-3-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3019050.png)
![N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)pivalamide](/img/structure/B3019057.png)
![ethyl 3-cyano-2-(2-(4-(methylsulfonyl)phenyl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3019058.png)
![({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}methylene)(methyl)ammoniumolate](/img/structure/B3019060.png)
![2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/no-structure.png)
